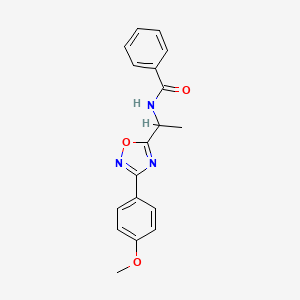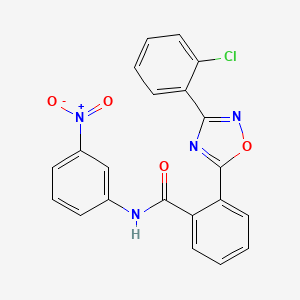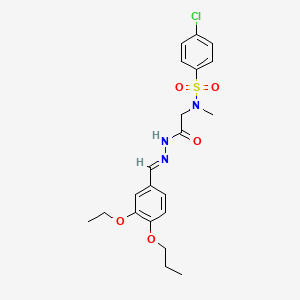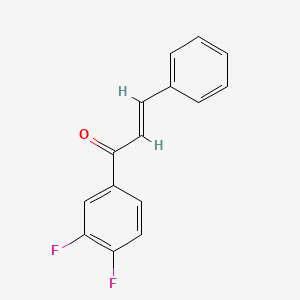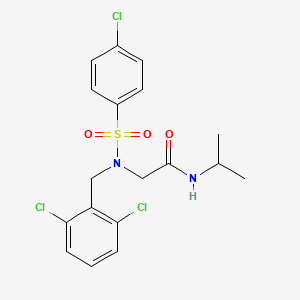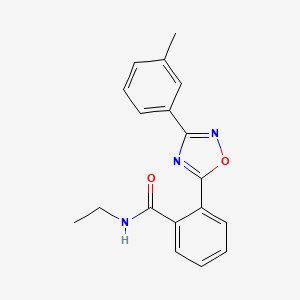![molecular formula C19H22N2O5S B7705443 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide is a chemical compound that has been extensively studied in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as compound 1 and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of compound 1 is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and DNA repair.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the replication of HIV. It has also been shown to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in various disease models. However, one limitation of using compound 1 in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of compound 1. One potential direction is to further investigate its mechanism of action and identify specific cellular targets. Another potential direction is to study its potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, future studies could investigate the potential use of compound 1 in animal models of other diseases such as Parkinson's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of compound 1 involves the reaction of 2,3-dihydro-1H-indole-1-sulfonyl chloride with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential use as a therapeutic agent in various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied as a potential treatment for diseases such as cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-13-11-20-19(22)14-26-16-6-8-17(9-7-16)27(23,24)21-12-10-15-4-2-3-5-18(15)21/h2-9H,10-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJDNLOGYNGANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)
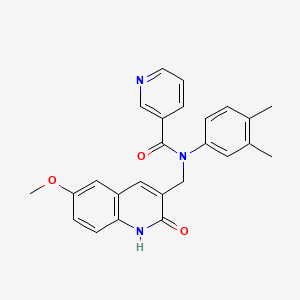
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
